3-Fluoro-5-nitropyridin-2-amine
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Overview
Description
3-Fluoro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4FN3O2 and a molecular weight of 157.10 g/mol. This compound is characterized by the presence of a fluorine atom at the 3rd position, a nitro group at the 5th position, and an amino group at the 2nd position on the pyridine ring. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitropyridin-2-amine typically involves the nitration of 3-fluoropyridin-2-amine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The process involves the controlled addition of reagents and precise temperature regulation to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-nitropyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 3-fluoro-5-nitro-2-pyridone.
Reduction: Reduction reactions can produce 3-fluoro-5-aminopyridine.
Substitution: Substitution reactions can yield various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-nitropyridin-2-amine is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. In biological research, it is employed as a building block for the synthesis of bioactive molecules. Additionally, it finds applications in the development of advanced materials and catalysts in the chemical industry.
Mechanism of Action
The mechanism by which 3-Fluoro-5-nitropyridin-2-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
3-Fluoro-5-nitropyridin-2-amine is similar to other fluorinated pyridines and nitro-substituted pyridines. its unique combination of fluorine and nitro groups on the pyridine ring sets it apart from other compounds in terms of reactivity and biological activity. Some similar compounds include:
3-Fluoropyridin-2-amine
5-Nitropyridin-2-amine
3-Fluoro-5-aminopyridine
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
3-fluoro-5-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXCHTUWHWOKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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